![molecular formula C18H16F3N3O4 B2356323 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235172-60-7](/img/structure/B2356323.png)
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a common moiety in many bioactive compounds and is known for its potential anti-inflammatory and analgesic activities .
Molecular Structure Analysis
While the exact molecular structure analysis of the compound was not found, compounds with similar structures such as benzo[d][1,3]dioxol-5-yl derivatives have been studied . These compounds often exhibit interesting biological activities, which could be attributed to their unique molecular structures .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have synthesized various derivatives of amino sugars, like 2-amino-2-deoxy-D-glucopyranoside, which are structurally similar to the compound . These syntheses involve reactions with amino acid esters and have yielded diverse ureido sugars (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
- Another approach includes the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose, again showcasing methods to produce structurally similar compounds to the one (Yoshimura, Sakai, Oda, & Hashimoto, 1972).
Potential Therapeutic Applications
- A series of compounds related to 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been synthesized and evaluated for their anti-inflammatory properties using in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
- Compounds with a similar structural framework have been assessed for anticonvulsant activities, providing insights into potential applications in neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
- Derivatives of benzothiazole, structurally related to the compound , have shown considerable antitumor activity against various cancer cell lines, suggesting possible applications in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)9-22-16(25)7-11-1-3-12(4-2-11)23-17(26)24-13-5-6-14-15(8-13)28-10-27-14/h1-6,8H,7,9-10H2,(H,22,25)(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJDIJEMRQOJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)](/img/structure/B2356241.png)
![N-(3,4-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2356243.png)
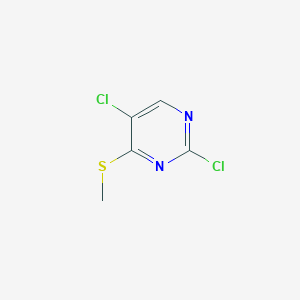

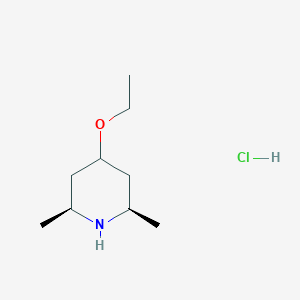
![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)
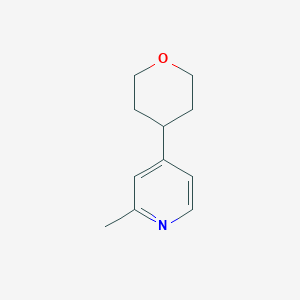

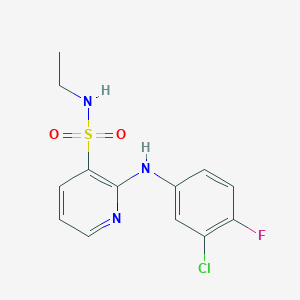
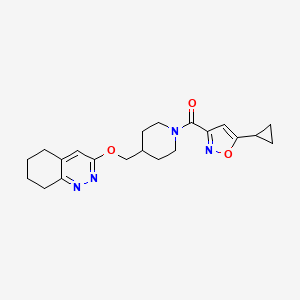
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![methyl [3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2356262.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2356263.png)